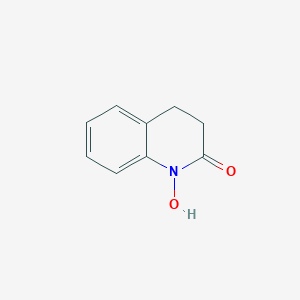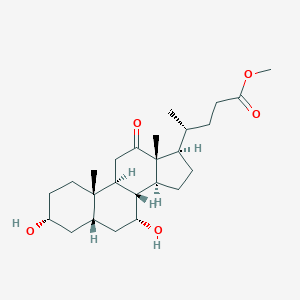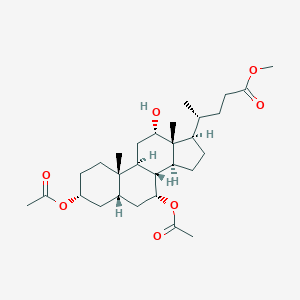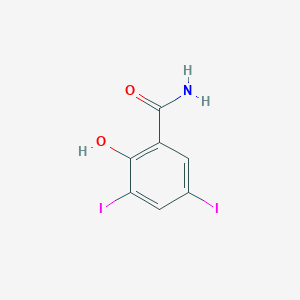
2-Hydroxy-3,5-diiodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,5-diiodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties, which make it an ideal candidate for research purposes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,5-diiodobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of the enzyme tyrosine phosphatase, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of certain proteins involved in the inflammatory response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Hydroxy-3,5-diiodobenzamide depend on the specific application and dosage used. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been shown to protect against radiation-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Hydroxy-3,5-diiodobenzamide in lab experiments is its unique properties, which make it an ideal candidate for research purposes. However, there are also some limitations to using this compound, including its toxicity and potential side effects. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Hydroxy-3,5-diiodobenzamide. One area of interest is the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. Another area of interest is the use of this compound as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,5-diiodobenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been investigated for its potential as a radioprotective agent.
Eigenschaften
CAS-Nummer |
18071-54-0 |
|---|---|
Produktname |
2-Hydroxy-3,5-diiodobenzamide |
Molekularformel |
C7H5I2NO2 |
Molekulargewicht |
388.93 g/mol |
IUPAC-Name |
2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) |
InChI-Schlüssel |
ZUAHWRJXKPGKRC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)N)O)I)I |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)N)O)I)I |
Andere CAS-Nummern |
18071-54-0 |
Synonyme |
3,5-Diiodo-2-hydroxybenzamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

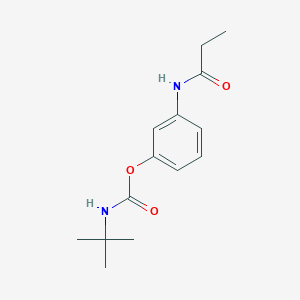
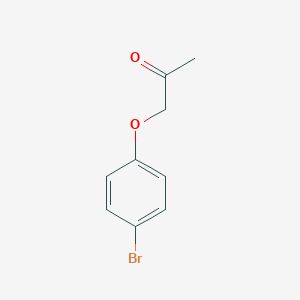
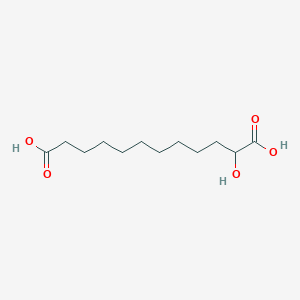
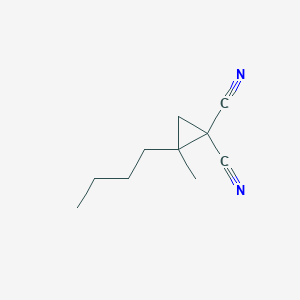
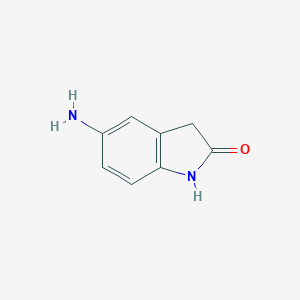
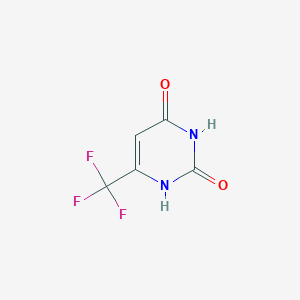
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)


